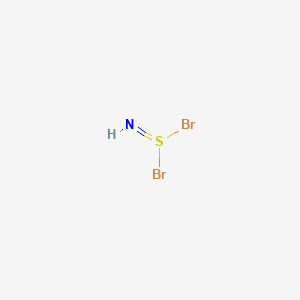
Sulfurimidous dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfurimidous dibromide is a chemical compound that contains sulfur and bromine atoms. It is known for its unique properties and reactivity, making it an interesting subject of study in various fields of chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Sulfurimidous dibromide can be synthesized through the bromination of sulfur-containing compounds. One common method involves the reaction of sulfur dichloride with hydrogen bromide, resulting in the formation of sulfur dibromide, which can further react to form this compound . The reaction conditions typically involve low temperatures and controlled addition of reagents to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment to control temperature and pressure is essential to ensure the purity and yield of the compound.
化学反応の分析
Types of Reactions
Sulfurimidous dibromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state sulfur compounds.
Substitution: It can undergo substitution reactions where bromine atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfur oxides, reduction may produce sulfur hydrides, and substitution reactions can result in various organosulfur compounds.
科学的研究の応用
Sulfurimidous dibromide has several scientific research applications:
作用機序
The mechanism by which sulfurimidous dibromide exerts its effects involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of bromine atoms that act as leaving groups .
類似化合物との比較
Similar Compounds
Sulfur dibromide: Similar in structure but less stable and more prone to decomposition.
Sulfonimidates: Share similar sulfur chemistry but differ in their functional groups and reactivity.
Sulfonamides: Known for their antibacterial properties, these compounds have a different mechanism of action and applications.
Uniqueness
Sulfurimidous dibromide is unique due to its specific combination of sulfur and bromine atoms, which imparts distinct reactivity and stability compared to other sulfur-containing compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.
特性
CAS番号 |
64958-05-0 |
|---|---|
分子式 |
Br2HNS |
分子量 |
206.89 g/mol |
IUPAC名 |
dibromo(imino)-λ4-sulfane |
InChI |
InChI=1S/Br2HNS/c1-4(2)3/h3H |
InChIキー |
SNWOJSXVVHYVAN-UHFFFAOYSA-N |
正規SMILES |
N=S(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
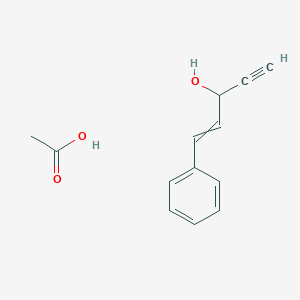
![2'-(Bromomethyl)[1,1'-biphenyl]-2-ol](/img/structure/B14504158.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
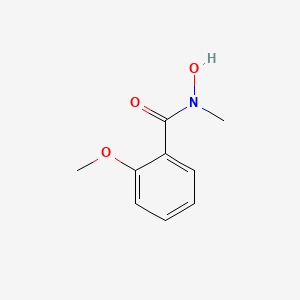
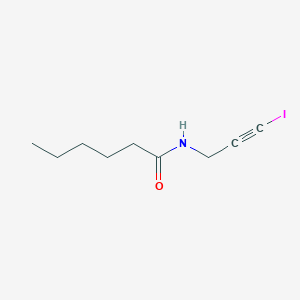
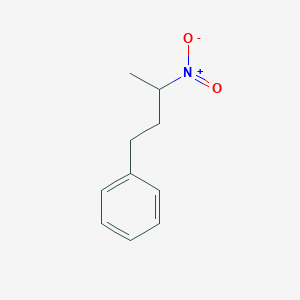
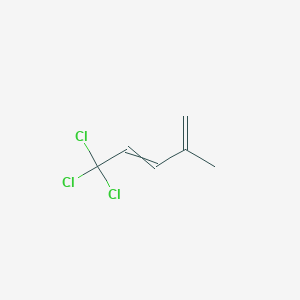
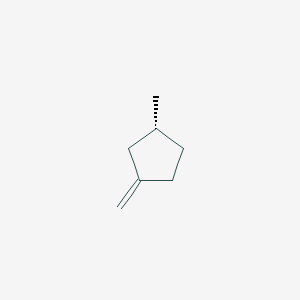
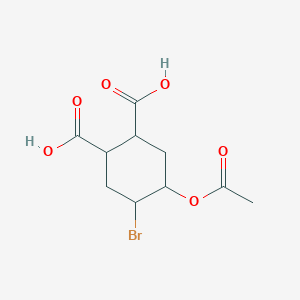
methylidene}hydroxylamine](/img/structure/B14504210.png)
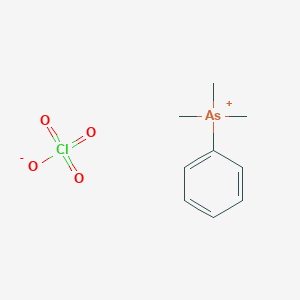
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
